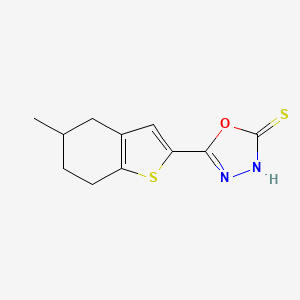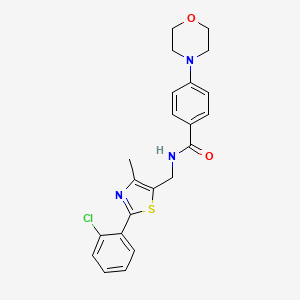![molecular formula C23H24N4OS2 B3009494 3-((5-(cyclopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-49-7](/img/structure/B3009494.png)
3-((5-(cyclopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives has been explored in various studies. For instance, the synthesis of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was achieved and characterized using techniques such as FT-IR, NMR, and UV-Vis spectroscopies, along with TG/DTA thermal analysis and X-ray diffraction methods . Another study reported the synthesis of 4-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)-cyclohexa-2,5-dien-1-one derivatives through a one-pot, three-component reaction involving 2-chlorobenzothiazole, benzyl bromides, and phenols, which was performed under reflux and catalyst-free conditions . These methods highlight the versatility and efficiency of synthesizing benzo[d]thiazole derivatives, which could be applicable to the synthesis of 3-((5-(cyclopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one.
Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives has been extensively studied. The X-ray structure determination and optimization using density functional theory (DFT) methods provide detailed insights into the geometry of these molecules . The study of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides also included X-ray coordinates, revealing an unusual binding mode to the hinge region of cyclin-dependent kinase 5 (cdk5) . These analyses are crucial for understanding the molecular structure of this compound and can guide the synthesis and optimization of its structure.
Chemical Reactions Analysis
The chemical reactivity of benzo[d]thiazole derivatives is demonstrated through various reactions. For example, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) was catalyzed by 1,3,5-Tris(hydrogensulfato) benzene, showcasing the potential of benzo[d]thiazole derivatives to participate in condensation reactions . Additionally, the synthesis of new heterocycles such as 1,2,4-triazole bearing substituted thiosemicarbazides and thiazolo[3,2-b][1,2,4]triazole-5(6H)-one was achieved through various cyclization and condensation reactions . These studies provide a framework for understanding the chemical reactions that this compound may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazole derivatives are characterized by spectroscopic and thermal analysis methods. The consistency between experimental data and DFT calculations for vibrational modes, chemical shift values, and UV-Vis spectra confirms the reliability of these methods . The TG/DTA thermogram provides information on the thermal stability and decomposition patterns of these compounds . Such analyses are essential for a comprehensive understanding of the physical and chemical properties of this compound, which can influence its potential applications in various fields.
科学的研究の応用
Synthesis and Characterization
- The compound has been involved in studies focusing on the synthesis and characterization of new chemical entities. For instance, Uma et al. (2017) explored the synthesis of certain benzo[d]thiazoles, including compounds similar to the one , revealing their potential in creating new chemical structures (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Antimicrobial and Antitubercular Activities
- Some derivatives of 1,2,4-triazole, which is a component of the compound, have been studied for their antimicrobial and antitubercular properties. Dave et al. (2007) investigated thiazolidinones and Mannich bases of 4‐amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole, demonstrating their potential in treating infections (Dave, Purohit, Akbari, & Joshi, 2007).
Angiotensin II Antagonism
- Research by Ashton et al. (1993) on 4H-1,2,4-triazoles, closely related to the compound , revealed their role as angiotensin II antagonists, suggesting potential applications in cardiovascular diseases (Ashton et al., 1993).
Anticancer Properties
- Compounds containing the 1,2,4-triazole moiety, similar to the chemical , have been investigated for their anticancer activities. Studies like those conducted by Rud et al. (2016) and Ostapiuk et al. (2015) have explored the anticancer potential of triazole derivatives, highlighting the relevance of such compounds in oncological research (Rud, Kaplaushenko, & Kucheryavyi, 2016); (Ostapiuk, Matiychuk, & Obushak, 2015).
Corrosion Inhibition
- Derivatives of 1,2,4-triazole, like the compound , have been evaluated for their potential as corrosion inhibitors. Yadav et al. (2013) studied benzimidazole derivatives with a 1,2,4-triazole moiety, revealing their effectiveness in protecting metals from corrosion (Yadav, Behera, Kumar, & Sinha, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[[5-cyclopentylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4OS2/c28-23-27(19-12-6-7-13-20(19)30-23)16-21-24-25-22(29-18-10-4-5-11-18)26(21)15-14-17-8-2-1-3-9-17/h1-3,6-9,12-13,18H,4-5,10-11,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWXMKFCCWKYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B3009411.png)
![3-((4-fluorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B3009412.png)





![N-[6-[(2-Methylphenyl)methylsulfanyl]pyrimidin-4-yl]prop-2-enamide](/img/structure/B3009423.png)

![1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B3009426.png)
![Ethyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate](/img/structure/B3009431.png)

![9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B3009433.png)
![benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3009434.png)